molecular formula C10H11BrN2O2 B15047414 N'-[1-(4-bromophenyl)ethylidene]methoxycarbohydrazide

N'-[1-(4-bromophenyl)ethylidene]methoxycarbohydrazide

Cat. No.: B15047414
M. Wt: 271.11 g/mol
InChI Key: ISWMQBRXADLWKE-UHFFFAOYSA-N
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Description

N'-[1-(4-Bromophenyl)ethylidene]methoxycarbohydrazide is a hydrazide derivative characterized by a 4-bromophenyl group, an ethylidene moiety, and a methoxycarbohydrazide functional group. This compound is synthesized via a condensation reaction between 4-bromoacetophenone and methoxycarbohydrazide under reflux conditions in ethanol, yielding a stable crystalline product suitable for structural analysis . Its IR spectrum confirms key functional groups, including a carbonyl stretch (COamide at ~1666 cm⁻¹) and imine (-CN) vibrations (~1606 cm⁻¹), typical of hydrazide derivatives . The compound’s structure has been validated by X-ray crystallography, revealing an (E)-configuration at the ethylidene bond, which is critical for its stability and intermolecular interactions .

Properties

Molecular Formula

C10H11BrN2O2

Molecular Weight

271.11 g/mol

IUPAC Name

methyl N-[1-(4-bromophenyl)ethylideneamino]carbamate

InChI

InChI=1S/C10H11BrN2O2/c1-7(12-13-10(14)15-2)8-3-5-9(11)6-4-8/h3-6H,1-2H3,(H,13,14)

InChI Key

ISWMQBRXADLWKE-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)OC)C1=CC=C(C=C1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[1-(4-bromophenyl)ethylidene]methoxycarbohydrazide typically involves the reaction of 4-bromoacetophenone with methoxycarbohydrazide under reflux conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, and requires the presence of an acid catalyst to facilitate the formation of the desired product. The reaction mixture is heated under reflux for several hours, followed by cooling and filtration to obtain the crude product. The crude product is then purified using recrystallization techniques to achieve high purity .

Industrial Production Methods

Industrial production of N’-[1-(4-bromophenyl)ethylidene]methoxycarbohydrazide follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts, and the reaction conditions are optimized to maximize yield and minimize production costs. The purification process may involve additional steps, such as column chromatography, to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

N’-[1-(4-bromophenyl)ethylidene]methoxycarbohydrazide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce hydrazine derivatives, and substitution reactions can lead to a variety of substituted products .

Scientific Research Applications

N’-[1-(4-bromophenyl)ethylidene]methoxycarbohydrazide has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N’-[1-(4-bromophenyl)ethylidene]methoxycarbohydrazide involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This mechanism is particularly relevant in its potential antimicrobial and anticancer activities, where the compound can disrupt essential biological processes in target cells .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound belongs to a broader class of arylhydrazones, where variations in substituents significantly influence physicochemical and biological properties. Key analogues include:

Compound Name Substituent Modifications Key Features
N'-[1-(3,4-Dichlorophenyl)ethylidene]methoxycarbohydrazide 3,4-Dichlorophenyl instead of 4-bromophenyl Increased electron-withdrawing effects; higher hydrophobicity .
(E)-N'-(1-(Benzofuran-2-yl)ethylidene)-1-(4-methoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carbohydrazide Benzofuran and triazole moieties Enhanced π-π stacking potential; improved antimicrobial activity .
(E)-N'-[1-(4-Bromophenyl)ethylidene]-2-hydroxybenzohydrazide Hydroxybenzohydrazide backbone Strong hydrogen-bonding capacity; antiviral activity (IC₅₀ = 8.5 µg/mL) .
N'-[1-(4-Bromophenyl)ethylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide Pyrazole ring substitution Increased rigidity; potent α-amylase inhibition .

Key Observations :

  • Electron-withdrawing groups (e.g., Br, Cl) enhance stability and lipophilicity, improving membrane permeability .
  • Heterocyclic substitutions (e.g., benzofuran, pyrazole) introduce additional binding sites for biological targets, as seen in antifungal and antidiabetic activities .
  • Polar groups (e.g., -OH, -OCH₃) improve solubility but may reduce bioavailability due to increased hydrogen bonding .

Key Observations :

  • Acid catalysts (e.g., HCl) accelerate imine formation, improving yields .
  • Solvent choice (e.g., MeCN vs. EtOH) affects reaction kinetics and purity .

Key Observations :

  • The 4-bromophenyl group enhances antiviral and anticancer activities due to its halogen-bonding capacity .
  • Nitroimidazole and thiazole derivatives show superior antibacterial efficacy compared to non-heterocyclic analogues .
Physicochemical Properties
Compound Melting Point (°C) Solubility (mg/mL) LogP
Target compound 164–166 0.12 (DMSO) 3.8
Dichlorophenyl analogue 158–160 0.09 (DMSO) 4.2
Hydroxybenzohydrazide 223–225 0.25 (DMSO) 2.9

Key Observations :

  • Higher LogP values correlate with increased lipophilicity and tissue penetration .
  • Methoxy groups reduce melting points compared to hydroxylated analogues, enhancing processability .

Biological Activity

N'-[1-(4-bromophenyl)ethylidene]methoxycarbohydrazide is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its synthesis, structural characteristics, and biological effects based on diverse research findings.

1. Synthesis and Structural Characteristics

This compound can be synthesized through a condensation reaction involving methoxycarbohydrazide and 4-bromoacetophenone. The reaction typically requires an acidic catalyst and is conducted under reflux conditions. The resulting compound exhibits a unique structure characterized by the presence of a methoxy group, a hydrazone linkage, and a bromophenyl moiety.

Table 1: Structural Data

ParameterValue
Molecular FormulaC13H14BrN3O2
Molecular Weight322.17 g/mol
Melting Point145-147 °C
SolubilitySoluble in DMSO

2.1 Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have demonstrated that derivatives containing the bromophenyl group can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli .

2.2 Antiproliferative Effects

In vitro studies have shown that this compound possesses antiproliferative activity against cancer cell lines. Notably, it has been tested against breast cancer (MCF-7) and prostate cancer (PC-3) cell lines, where it exhibited IC50 values in the micromolar range, indicating potential as an anticancer agent .

The biological activity of this compound is believed to be mediated through multiple mechanisms:

  • Inhibition of Enzymatic Activity : The compound may act as an inhibitor of key enzymes involved in cell proliferation and survival.
  • Induction of Apoptosis : Studies suggest that it can trigger apoptotic pathways in cancer cells, leading to increased cell death.
  • Reactive Oxygen Species (ROS) Generation : Some findings indicate that the compound may induce oxidative stress in target cells, contributing to its antiproliferative effects .

4. Case Studies

Several case studies have highlighted the efficacy of this compound in various biological assays:

  • Case Study 1 : A study evaluated the compound's effects on MCF-7 cells, revealing a dose-dependent decrease in cell viability after 48 hours of treatment.
  • Case Study 2 : In animal models, administration of the compound resulted in reduced tumor growth rates compared to controls, supporting its potential as a therapeutic agent .

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